molecular formula C8H6Cl5NO2 B1679226 Penclomedine CAS No. 108030-77-9

Penclomedine

Cat. No. B1679226
M. Wt: 325.4 g/mol
InChI Key: DZVPGIORVGSQMC-UHFFFAOYSA-N
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Description

Penclomedine is a synthetic α-picoline derivative . It belongs to the class of organic compounds known as polyhalopyridines, which are organic compounds containing a pyridine ring substituted at two or more positions by a halogen atom . It has been used in trials studying the treatment of Lymphoma and Unspecified Adult Solid Tumor .


Synthesis Analysis

Penclomedine has been synthesized from a series of thiolo-, thiono- and dithiocarbonate and thiocarbamate derivatives of 4-demethylpenclomedine (DM-PEN), the major plasma metabolite of penclomedine . Another synthesis method involves a series of carbonate and carbamate derivatives of DM-PEN .


Molecular Structure Analysis

The molecular formula of Penclomedine is C8H6Cl5NO2 . Its average mass is 325.404 Da and its monoisotopic mass is 322.884125 Da .

Scientific Research Applications

Pharmacophore Determination

Penclomedine (PEN) has been extensively studied to identify its active pharmacophore. Research has focused on synthesizing new analogues of PEN to explore its antitumor activity. In a study by Tiwari et al. (2002), various analogues were synthesized and evaluated against MX-1 human breast tumor xenografts, although none demonstrated significant activity. This research is crucial for understanding PEN's antitumor mechanism and for developing related compounds with potentially superior efficacy (Tiwari, Waud, & Struck, 2002).

Antitumor Activity

Several studies have synthesized new analogues of PEN and its metabolites to evaluate their potential as antitumor agents. For instance, Tiwari et al. (2002) modified PEN at different positions, finding some analogues showed modest to curative activity against MX-1 human breast tumor xenografts (Tiwari, Riordan, Waud, & Struck, 2002). Struck et al. (2001) compared acyl derivatives of 4-demethylpenclomedine (DM-PEN) with DM-PEN, noting several derivatives had superior activity against various human tumor xenografts and leukemia cell lines (Struck, Tiwari, Friedman, Keir, Morgan, & Waud, 2001).

Derivatives Development

Research has also focused on developing derivatives of DM-PEN. For example, Struck and Waud (2005) synthesized thiolo-, thiono-, dithiocarbonate, and thiocarbamate derivatives of DM-PEN, finding them superior to DM-PEN against MX-1 tumors and modestly active against glioblastoma (Struck & Waud, 2005). Morgan et al. (2009) synthesized carbonate and carbamate derivatives of DM-PEN, observing superior activity against intracranially growing human glioblastoma xenografts (Morgan, Struck, Waud, Leblanc, Rodgers, & Jursic, 2009).

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of PEN and its derivatives. Liu et al. (2002) conducted a Phase I trial of oral PEN in adults with advanced solid malignancy, finding neurocerebellar symptoms as dose-limiting toxicities and suggesting further development of PEN metabolites to minimize neurotoxicity (Liu, Berlin, Tutsch, van Ummersen, Dresen, Marnocha, Arzomanian, Alberti, Feierabend, Binger, & Wilding, 2002). Additionally, O'Reilly et al. (2001) studied the bioavailability of oral PEN and its systemic exposure, noting substantial interpatient variability in absorption which may limit the clinical role of oral administration (O'Reilly, Hartman, Bowling, Rowinsky, Donehower, Collins, & Strong, 2001).

Telomerase Activity in Glioma Cells

Vietor et al. (2000) examined telomerase activity in glioma cell lines and characterized the effects of PEN. They found that all glioma cell lines were telomerase positive, and telomerase activity was not modulated by p53 status or bcl-2 family protein expression. PEN killed glioma cells via a telomerase-independent pathway (Vietor, Winter, Groscurth, Naumann, & Weller, 2000).

properties

IUPAC Name

3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVPGIORVGSQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148365
Record name Penclomedine
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL)
Record name PENCLOMIDINE
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Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Penclomedine

CAS RN

108030-77-9
Record name Penclomedine
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Record name Penclomedine
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Record name PENCLOMEDINE
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Record name Penclomedine
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Record name PENCLOMEDINE
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Synthesis routes and methods

Procedure details

A 50.0 g portion (0.15 mol) of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine was dissolved in 50 ml of warm dimethyl sulfoxide and 100 ml of methanol was added. Sodium methoxide (68.5 ml of 25 percent solution in methanol, 0.30 mol) was added, with stirring, over a 30 minute period and the resulting mixture was heated to reflux, with stirring, for two hours. After cooling, the mixture was poured into ice water and the aqueous mixture was extracted twice with methylene chloride. The extract was washed with water and evaporated to remove the methylene chloride. Traces of dimethyl sulfoxide remained. The residue was dissolved in ether and the ethereal solution was washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to obtain 39.4 g of white solid product (81 percent of theory) melting at 67°-69° C. The proton nmr spectrum was consistent with the structure given.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
68.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
JA Benvenuto, WN Hittelman, LA Zwelling… - Biochemical …, 1995 - Elsevier
Penclomedine (PEN) is a synthetic pyridine derivative that has been selected for clinical development based on its activity against human and mouse breast tumors implanted in mice. …
Number of citations: 10 www.sciencedirect.com
G Liu, J Berlin, KD Tutsch, L Van Ummersen… - Clinical cancer …, 2002 - AACR
… penclomedine in tissues after po penclomedine was administered. This suggests that intact penclomedine … Two parallel Phase I trials with iv penclomedine have already been completed…
Number of citations: 1 aacrjournals.org
S O'Reilly, NR Hartman, SA Grossman, JM Strong… - Clinical cancer research …, 1996 - AACR
… the differential distribution of penclomedine and penclomedine metabolites to brain and ic-… 14C-penclomedine in all organs within 1 h of administration. Levels of 14C-penclomedine in …
Number of citations: 8 aacrjournals.org
DI Jodrell, A Bowman, M Stewart, N Dunlop… - British journal of …, 1998 - nature.com
… Penclomedine administration by 1-h intravenous infusion on 5 consecutive days was repeated 3 … Penclomedine pharmacokinetic studies confirmed preclinical evidence of extensive …
Number of citations: 12 www.nature.com
NR Hartman, S O'Reilly, EK Rowinsky, JM Collins… - Clinical cancer research …, 1996 - AACR
… identified several penclomedine metabolites. In this study, human and murine in vivo penclomedine metabolism was examined. Upon iv administration to mice, no penclomedine was …
Number of citations: 14 aacrjournals.org
S O'Reilly, NR Hartman, KM Bowling… - Cancer chemotherapy …, 2001 - Springer
Purpose: Oral administration of penclomedine was investigated based on preclinical studies indicating that an oral schedule of penclomedine treatment may prevent the neurotoxicity …
Number of citations: 1 link.springer.com
RA Myers, VJ Stella - International journal of pharmaceutics, 1992 - Elsevier
Penclomedine (NSC-338720) is a low melting point, poorly water-soluble cytotoxic agent with good solubility in triglycerides and a high octanol/water partition coefficient. Its …
Number of citations: 127 www.sciencedirect.com
J Plowman, SD Harrison Jr, DJ Dykes, KD Paull… - Cancer research, 1989 - AACR
… specificity of penclomedine for breast cancer, the effects of penclomedine on additional … It is the purpose of this paper to report the spectrum of preclinical activity of penclomedine; a …
Number of citations: 30 aacrjournals.org
WR Waud, A Tiwari, SM Schmid, TW Shih, JM Strong… - Cancer research, 1997 - AACR
… in a rat model, this metabolite may be a candidate for an alternative to penclomedine in the … of penclomedine preclude its further clinical development. Because neither penclomedine …
Number of citations: 16 aacrjournals.org
NR Hartman, KU Leo, TG Brewer, JM Strong - Drug metabolism and …, 1998 - ASPET
… This study evaluates the metabolism of penclomedine in … in limited metabolism of penclomedine to several oxidized … reduced metabolites, primarily penclomedine dimers. This is …
Number of citations: 5 dmd.aspetjournals.org

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